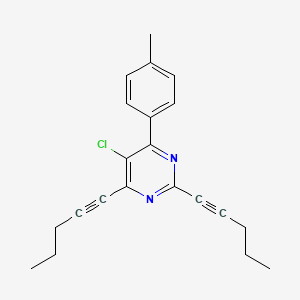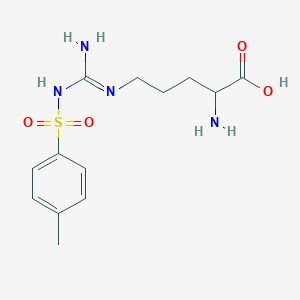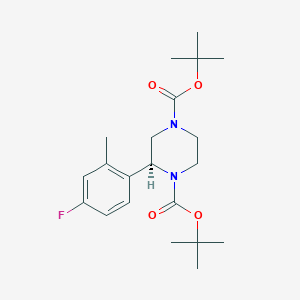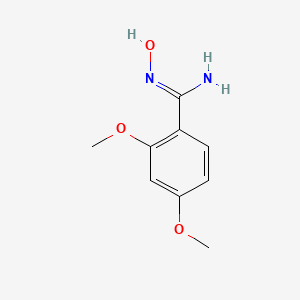
3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, featuring a pyridine ring substituted with various functional groups, makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the chloro and methylphenyl groups through electrophilic aromatic substitution.
Cyclization: Formation of the piperazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Pharmaceutical research explores this compound for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-
- 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperidinyl)-
- 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-morpholinyl)-
Uniqueness
The uniqueness of 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- lies in its specific substitution pattern and the presence of the piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
873443-69-7 |
|---|---|
分子式 |
C18H19ClN4 |
分子量 |
326.8 g/mol |
IUPAC 名称 |
2-chloro-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19ClN4/c1-13-5-3-4-6-14(13)15-11-17(21-18(19)16(15)12-20)23-9-7-22(2)8-10-23/h3-6,11H,7-10H2,1-2H3 |
InChI 键 |
IUYJRPWBKNBCIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=NC(=C2C#N)Cl)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B12342680.png)
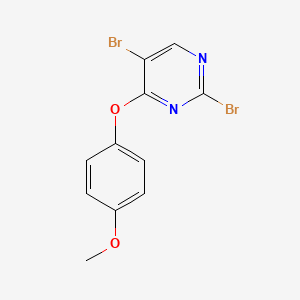



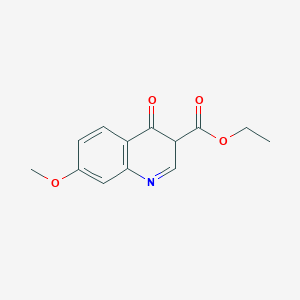

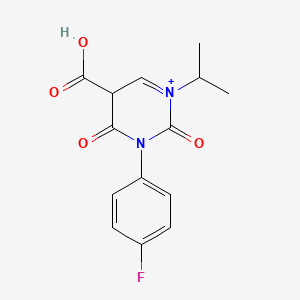
![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide](/img/structure/B12342741.png)
